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This guide provides a systematic comparison of LY404039 (pomaglumetad), a selective

metabotropic glutamate receptor 2/3 (mGluR2/3) agonist, with other antipsychotic agents. It is

based on a comprehensive review of available preclinical and clinical data. Human studies

were conducted using the prodrug pomaglumetad methionil (LY2140023), which is converted to

LY404039 in the body.[1] While showing initial promise, the development of pomaglumetad for

schizophrenia was ultimately discontinued after failing to meet primary endpoints in Phase III

clinical trials.[1] This review summarizes the key findings to inform future research in

glutamatergic modulation for psychiatric disorders.

Mechanism of Action
LY404039 is a potent and selective agonist for mGluR2 and mGluR3.[1] These G-protein

coupled receptors are primarily located presynaptically, and their activation leads to the

inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

This signaling cascade ultimately reduces the release of glutamate in key brain regions

implicated in schizophrenia.[2][3]
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Figure 1: LY404039 Signaling Pathway.
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Preclinical Efficacy
LY404039 has demonstrated antipsychotic- and anxiolytic-like effects in various animal models.

Model Species Treatment Outcome Comparison

Amphetamine-

induced

hyperlocomotion

Mouse
LY404039 (3-30

mg/kg)

Attenuated

hyperlocomotion
-

Phencyclidine

(PCP)-induced

hyperlocomotion

Mouse
LY404039 (10

mg/kg)

Attenuated

hyperlocomotion
-

Conditioned

avoidance

responding

Rat
LY404039 (3-10

mg/kg)

Inhibited

avoidance

responding

-

Fear-potentiated

startle
Rat

LY404039 (3-30

µg/kg)

Reduced startle

response
-

Marble burying Mouse
LY404039 (3-10

mg/kg)

Reduced marble

burying
-

Key Preclinical Findings:
The antipsychotic-like effects of LY404039 are primarily mediated through the activation of

mGluR2, as the effects were absent in mGluR2 knockout mice.

Importantly, LY404039 did not induce sedation or motor impairment at effective doses in

these models.[4]

LY404039 was also shown to increase dopamine and serotonin turnover in the prefrontal

cortex.[4]

Clinical Efficacy in Schizophrenia
The clinical development of LY404039 was conducted using its prodrug, pomaglumetad

methionil (LY2140023).
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Phase II Studies
An initial Phase II, randomized, double-blind, placebo-controlled study showed promising

results.

Study
Treatment

Groups
Duration

Primary

Outcome

(Change from

Baseline in

PANSS Total

Score)

Key

Comparison

Phase II (Patil et

al., 2007)

Pomaglumetad

methionil,

Olanzapine,

Placebo

4 weeks

Statistically

significant

improvement

with

pomaglumetad

methionil

compared to

placebo.

No statistically

significant

difference in

efficacy between

pomaglumetad

methionil and

olanzapine.[1]

However, a subsequent Phase II dose-ranging study was inconclusive, with neither

pomaglumetad methionil nor the active control, olanzapine, separating from placebo.[1]

Phase III Studies
The Phase III program for pomaglumetad methionil was terminated due to a lack of efficacy.
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Study
Treatment

Groups
Duration

Primary

Outcome

(Change from

Baseline in

PANSS Total

Score)

Key Findings

HBBM

(NCT01086748)

Pomaglumetad

methionil (40 mg

& 80 mg BID),

Risperidone (2

mg BID),

Placebo

6 weeks

Neither dose of

pomaglumetad

methionil showed

significant

improvement

compared to

placebo.[2][5]

Risperidone was

superior to

placebo.[2][5]

Phase 3 (Adams

et al., 2014)

Pomaglumetad

methionil (flexibly

dosed 20-80 mg

BID),

Aripiprazole

(flexibly dosed

10-30 mg/day)

24 weeks

Aripiprazole

showed a

significantly

greater

improvement in

PANSS total

scores compared

to pomaglumetad

methionil (-15.58

vs -12.03, P =

0.045).[6]

Pomaglumetad

methionil was

associated with

significantly less

weight gain than

aripiprazole.[6]

An exploratory analysis of pooled data suggested that pomaglumetad (40 mg BID) might be

effective in patients who were early in the course of their illness (≤3 years).[7]

Safety and Tolerability
A key potential advantage of LY404039 was its non-dopaminergic mechanism, which was

hypothesized to lead to a better side effect profile compared to existing antipsychotics.
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Adverse Event Pomaglumetad Methionil

Standard of Care

(Olanzapine, Risperidone,

Aripiprazole)

Commonly Reported
Nausea, vomiting, agitation,

dyspepsia[8]

Akathisia, weight gain,

parkinsonism[8]

Weight Gain

Significantly less weight gain

and in some cases weight loss

compared to aripiprazole.[6][9]

Associated with weight gain.[8]

Extrapyramidal Symptoms

(EPS)

Lower incidence compared to

standard of care.[8]

Higher incidence of akathisia

and parkinsonism.[8]

Serious Adverse Events

Higher incidence compared to

aripiprazole in a 24-week study

(8.2% vs 3.1%).[9]

-

Discontinuation due to Adverse

Events

Higher rate compared to

aripiprazole in a 24-week study

(16.2% vs 8.7%).[9]

-

Experimental Protocols
In Vitro Assays
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Figure 2: In Vitro Experimental Workflow.

Radioligand Binding Assays: To determine the binding affinity of LY404039 for mGluR2 and

mGluR3, membranes from cells expressing these receptors were incubated with a

radiolabeled antagonist (e.g., [3H]LY341495) and varying concentrations of LY404039. The

amount of bound radioligand was measured to calculate the inhibitory constant (Ki).

cAMP Formation Assays: To assess the functional activity of LY404039, cells expressing

mGluR2 or mGluR3 were stimulated with forskolin (to increase cAMP levels) in the presence

of varying concentrations of LY404039. The resulting decrease in cAMP levels was

measured to determine the half-maximal inhibitory concentration (IC50).
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In Vivo Models
Phencyclidine (PCP)-Induced Hyperlocomotion: This is a widely used animal model of

schizophrenia. Rodents are administered PCP, an NMDA receptor antagonist, which induces

hyperlocomotion, a behavior analogous to the positive symptoms of schizophrenia. The

ability of a test compound, such as LY404039, to attenuate this hyperlocomotion is indicative

of potential antipsychotic activity.[8][10]

Amphetamine-Induced Hyperlocomotion: Similar to the PCP model, amphetamine, a

dopamine-releasing agent, is used to induce hyperlocomotion in rodents. This model is also

used to screen for antipsychotic potential.

Conclusion
LY404039, acting as a selective mGluR2/3 agonist, represented a novel, non-dopaminergic

approach to the treatment of schizophrenia. Preclinical studies demonstrated promising

antipsychotic- and anxiolytic-like effects without the motor side effects typical of dopamine

antagonists. Early clinical trials with its prodrug, pomaglumetad methionil, also suggested

efficacy comparable to olanzapine and a favorable side effect profile, particularly concerning

weight gain and extrapyramidal symptoms.

However, subsequent larger and more definitive Phase III trials failed to demonstrate a

statistically significant improvement in schizophrenia symptoms compared to placebo. While an

exploratory analysis hinted at potential efficacy in an early-illness subpopulation, the overall

results led to the discontinuation of its development.

The story of LY404039 underscores the challenges of translating preclinical findings and early

clinical signals into successful late-stage clinical outcomes, particularly for complex

neuropsychiatric disorders like schizophrenia. Nevertheless, the research into LY404039 has

provided valuable insights into the role of the glutamatergic system in psychosis and continues

to inform the development of novel therapeutic strategies targeting this pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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